Ethyl 2,3-dichloro-5-fluorobenzoate

Description

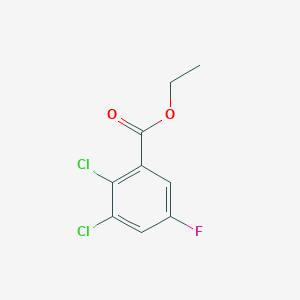

Ethyl 2,3-dichloro-5-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₇Cl₂FO₂. Its structure features two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 5-position of the benzene ring, attached to an ethyl ester group. This compound is part of a broader class of substituted benzoates, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Halogen substituents, such as chlorine and fluorine, enhance the compound’s stability and influence its electronic properties, making it a versatile building block for further functionalization .

For instance, Zhang et al. (2020) highlight methods for synthesizing structurally related chloro-fluoro-hydroxybenzoic acids, which could be adapted for ester derivatives like this compound .

Properties

IUPAC Name |

ethyl 2,3-dichloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCOSBPLWJVMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dichloro-5-fluorobenzoate typically involves the esterification of 2,3-dichloro-5-fluorobenzoic acid. One common method is the reaction of 2,3-dichloro-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-5-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorobenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 2,3-dichloro-5-fluorobenzoic acid.

Reduction: 2,3-dichloro-5-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,3-dichloro-5-fluorobenzoate is a synthetic compound with applications in scientific research, particularly as an intermediate in the synthesis of complex organic molecules, and in the development of pharmaceutical compounds, agrochemicals, and other industrial chemicals. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating more complex organic molecules. Its structure allows for modification and the introduction of various functional groups through nucleophilic substitution.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action in biological systems may involve interactions with enzymes or receptors, leading to the modulation of biochemical pathways. The electron-withdrawing chlorine and fluorine groups can enhance its binding affinity to target molecules, increasing its potency.

- Medicine This compound is explored as a precursor in the development of pharmaceutical compounds.

- Industry this compound is utilized in the production of agrochemicals and various industrial chemicals.

Methods of Preparation

The synthesis of this compound usually involves the esterification of 2,3-dichloro-5-fluorobenzoic acid. A common method includes reacting 2,3-dichloro-5-fluorobenzoic acid with ethanol, using a strong acid like sulfuric acid as a catalyst, under reflux conditions to ensure complete esterification. Industrial production may use continuous flow processes and automated systems for precise control of reaction parameters to improve efficiency and yield, along with purification steps like distillation and recrystallization to achieve high purity.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloro-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its binding affinity to target molecules, thereby increasing its potency.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Substituent Effects on Reactivity and Stability

- Halogen Position and Electronic Effects: The 2,3-dichloro-5-fluoro substitution pattern in the target compound introduces significant electron-withdrawing effects, polarizing the aromatic ring and activating the ester group toward hydrolysis or nucleophilic substitution. Ethyl 2,3-difluoro-5-nitrobenzoate replaces chlorine with fluorine and introduces a nitro group. The nitro group’s strong electron-withdrawing nature further increases the electrophilicity of the carbonyl carbon, accelerating reactions like ester hydrolysis compared to chloro analogs .

- Functional Group Additions: Ethyl 2,4-dichloro-5-fluorobenzoylacetate contains an acetyl group, enabling keto-enol tautomerism. This property is absent in the target compound, suggesting divergent reactivity in condensation or cyclization reactions .

Biological Activity

Ethyl 2,3-dichloro-5-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern enhances its reactivity and biological activity compared to similar compounds. It is often synthesized as an intermediate in various organic reactions, including nucleophilic substitutions and hydrolysis reactions to yield derivatives such as 2,3-dichloro-5-fluorobenzoic acid and 2,3-dichloro-5-fluorobenzyl alcohol.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The electron-withdrawing properties of chlorine and fluorine groups enhance binding affinity to enzymes or receptors, potentially leading to inhibition of key biochemical pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic processes .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several pathogens. The following table summarizes its efficacy based on minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 16 | Moderate |

| Staphylococcus aureus | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Weak |

These results suggest that while this compound shows some antimicrobial potential, further optimization may be required to enhance its effectiveness against resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines. The following table outlines the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | High cytotoxicity |

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 30 | Moderate cytotoxicity |

The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of this compound against biofilm-forming bacteria. The compound was shown to reduce biofilm formation by approximately 50% at concentrations above its MIC value .

- Cancer Cell Line Evaluation : In a comparative study with other benzoate derivatives, this compound demonstrated superior antiproliferative effects against MDA-MB-231 cells compared to structurally similar compounds. The study highlighted its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,3-dichloro-5-fluorobenzoate, and what critical parameters influence yield?

- Methodological Answer: The synthesis typically involves multi-step protocols, such as halogenation of benzoic acid derivatives followed by esterification. For example, outlines a two-step synthesis using reagents like chlorine gas and aluminum chloride (AlCl₃) as a catalyst, with reflux conditions (3 hours in ethanol/water) . Key parameters include reaction time, temperature (reflux vs. ambient), and catalyst loading. Yield optimization may require controlled addition of chlorinating agents and pH adjustments during workup (e.g., using hydrochloric acid for neutralization).

Q. How can spectroscopic methods be employed to characterize this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, H NMR can identify the ethyl ester group (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂), while F NMR detects the fluorine substituent. Mass spectrometry (MS) provides molecular weight verification (e.g., reports a molar mass of 247.07 g/mol) . Infrared (IR) spectroscopy confirms ester carbonyl stretching (~1740 cm⁻¹). Comparative analysis with analogous compounds, such as Ethyl 2,4-dichloro-5-fluorobenzoylacetate ( ), can validate spectral assignments .

Q. What safety protocols are essential when handling halogenated benzoate derivatives?

- Methodological Answer: Halogenated compounds require rigorous safety measures due to toxicity and reactivity. emphasizes using fume hoods for chlorination steps, neutralizing residual acids (e.g., HCl) with sodium bicarbonate, and avoiding exposure to sodium hypochlorite . Personal protective equipment (PPE), including nitrile gloves and gas-resistant goggles, is mandatory. Waste disposal must adhere to halogenated organic waste guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for halogenated benzoate syntheses?

- Methodological Answer: Discrepancies in reaction conditions (e.g., reflux time, catalyst type) require systematic validation. For example, describes conflicting methods for 2,4-dichloro-5-fluorobenzoic acid synthesis: one uses nitric acid in water, while another employs chlorine gas in ethanol . Researchers should conduct controlled experiments varying single parameters (e.g., solvent polarity, temperature) and analyze outcomes via HPLC to identify optimal conditions. Statistical tools like Design of Experiments (DoE) can model interactions between variables.

Q. What experimental strategies are effective for studying substituent effects on the reactivity of fluorinated benzoates?

- Methodological Answer: Substituent effects can be probed via Hammett plots, correlating reaction rates with σ values of substituents. For example, demonstrates the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlighting the electron-withdrawing effects of fluorine and chlorine on carboxylate reactivity . Computational methods (DFT calculations) can predict regioselectivity in halogenation steps. X-ray crystallography (as in for related esters) provides structural insights into steric and electronic influences .

Q. What are the analytical challenges in identifying byproducts during the synthesis of this compound?

- Methodological Answer: Byproducts like dihalogenated isomers or incomplete esterification products require advanced separation techniques. High-resolution LC-MS or GC-MS can differentiate between structurally similar compounds (e.g., lists multiple dichloro-fluorobenzoate derivatives) . Isotopic labeling (e.g., deuterated analogs in ) aids in tracking reaction pathways . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating minor impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.